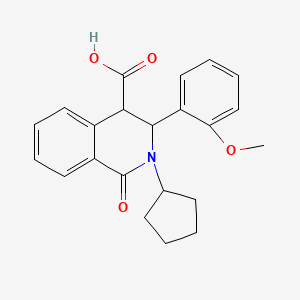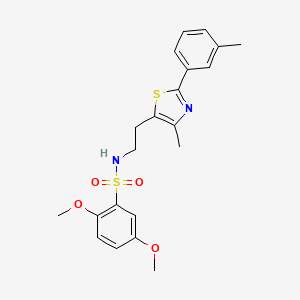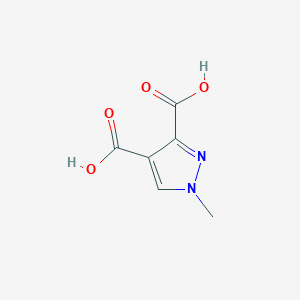
1-methyl-1H-pyrazole-3,4-dicarboxylic acid
Overview
Description
“1-methyl-1H-pyrazole-3,4-dicarboxylic acid” is an organic compound with the linear formula C6H6N2O4 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .
Molecular Structure Analysis
The molecular structure of “1-methyl-1H-pyrazole-3,4-dicarboxylic acid” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 are discussed based on crystallographic results .
Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .
Scientific Research Applications
Application 1: Antifungal Activity
- Summary of Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
- Methods of Application : The compounds were synthesized and their activities were tested using an in vitro mycelia growth inhibition assay .
- Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities against the tested fungi .
Application 2: Pharmacological Properties
- Summary of Application : Pyrazoles, including 1-methyl-1H-pyrazole-3,4-dicarboxylic acid, are considered medicinally significant heterocyclic nuclei that exhibit a widespread spectrum of biological properties .
- Methods of Application : Various pharmacological and biological potentialities of pyrazole scaffolds have been studied by various research groups all over the world .
- Results or Outcomes : Pyrazole moieties are found in various structures and have led to the expansion of applications in various fields such as medicine, engineering, and agriculture .
Application 3: Preparation of Aminothiazoles
- Summary of Application : 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, a derivative of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid, is used as a reagent for the preparation of aminothiazoles .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the preparation of aminothiazoles were not detailed in the source .
Application 4: Synthesis of Bioactive Chemicals
- Summary of Application : Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : The reasons for the increasing popularity of pyrazoles in several fields of science are examined .
Application 5: Production of Pharmacologically Important Condensed Pyrazole Systems
- Summary of Application : Pyrazole-3,4-dicarboxylic acids and their derivatives are used as the main subjects for the production of a series of pharmacologically important condensed pyrazole systems .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the production of pharmacologically important condensed pyrazole systems were not detailed in the source .
Application 6: Antileishmanial Activity
- Summary of Application : A synthesized pyrazole derivative showed significant antipromastigote activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound had the highest antipromastigote activity (IC 50 = 0.018 µg/mL), which is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .
Application 7: Synthesis of Bioactive Chemicals
- Summary of Application : Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : The reasons for the increasing popularity of pyrazoles in several fields of science are examined .
Application 8: Production of Pharmacologically Important Condensed Pyrazole Systems
- Summary of Application : Pyrazole-3,4-dicarboxylic acids and their derivatives are used as the main subjects for the production of a series of pharmacologically important condensed pyrazole systems .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of the production of pharmacologically important condensed pyrazole systems were not detailed in the source .
Application 9: Antileishmanial Activity
- Summary of Application : A synthesized pyrazole derivative showed significant antipromastigote activity .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compound had the highest antipromastigote activity (IC 50 = 0.018 µg/mL), which is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Given the broad range of pharmacological properties of pyrazoles , it is likely that “1-methyl-1H-pyrazole-3,4-dicarboxylic acid” and its derivatives will continue to be an important area of research in the future.
properties
IUPAC Name |
1-methylpyrazole-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-2-3(5(9)10)4(7-8)6(11)12/h2H,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCVRVKQZHUWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-3,4-dicarboxylic acid | |
CAS RN |
10505-21-2 | |
| Record name | 1-methyl-1H-pyrazole-3,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)
![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)


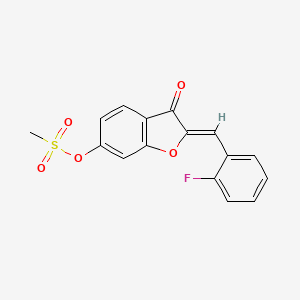
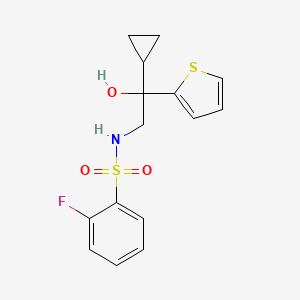
![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)
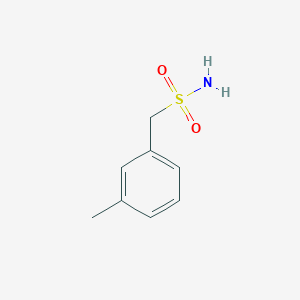
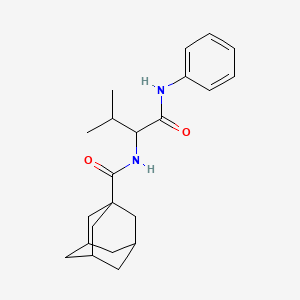
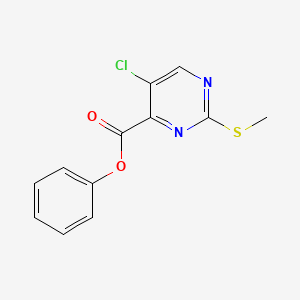
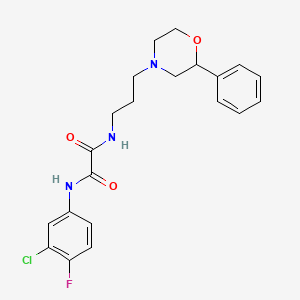
![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
